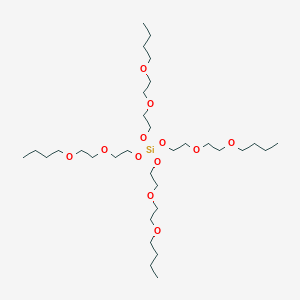

Tetrakis(butoxyethoxyethoxy)silane

Description

Properties

IUPAC Name |

tetrakis[2-(2-butoxyethoxy)ethyl] silicate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68O12Si/c1-5-9-13-33-17-21-37-25-29-41-45(42-30-26-38-22-18-34-14-10-6-2,43-31-27-39-23-19-35-15-11-7-3)44-32-28-40-24-20-36-16-12-8-4/h5-32H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSXWILZFZQWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCO[Si](OCCOCCOCCCC)(OCCOCCOCCCC)OCCOCCOCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68O12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tetrakis Butoxyethoxyethoxy Silane

Established Synthetic Pathways for Tetraalkoxysilanes

The synthesis of tetraalkoxysilanes, including Tetrakis(butoxyethoxyethoxy)silane, is predominantly achieved through several well-established chemical routes. These methods involve the formation of silicon-oxygen bonds from various silicon precursors and alcohols.

Alkoxylation and Transesterification Approaches

Alkoxylation and transesterification are two of the most fundamental methods for synthesizing tetraalkoxysilanes.

SiCl₄ + 4 R-OH → Si(OR)₄ + 4 HCl (where R = -CH₂CH₂OCH₂CH₂OCH₂CH₂O(CH₂)₃CH₃)

This method is straightforward but requires management of the corrosive HCl byproduct. patsnap.comyoutube.com

Transesterification is an alternative route that starts with a simpler, more common tetraalkoxysilane, such as tetraethoxysilane (TEOS). In this process, the ethoxy groups on TEOS are exchanged for the more complex butoxyethoxyethoxy groups by reacting TEOS with an excess of 2-(2-(2-butoxyethoxy)ethoxy)ethanol. atamanchemicals.com The reaction is an equilibrium process, often driven to completion by removing the more volatile ethanol (B145695) byproduct through distillation. Catalysts, such as acids or bases, can be used to accelerate the reaction. atamanchemicals.com The degree of transesterification is highly dependent on the molar ratio of the reactants. atamanchemicals.com

Table 1: Comparison of Alkoxylation and Transesterification for Tetraalkoxysilane Synthesis

| Feature | Alkoxylation of SiCl₄ | Transesterification of TEOS |

|---|---|---|

| Silicon Precursor | Silicon tetrachloride (SiCl₄) | Tetraethoxysilane (TEOS) or other simple alkoxysilane |

| Alcohol Reactant | Target alcohol (e.g., 2-(2-(2-butoxyethoxy)ethoxy)ethanol) | Target alcohol (in excess) |

| Byproduct | Hydrogen Chloride (HCl) | Simple alcohol (e.g., Ethanol) |

| Key Challenge | Handling and removal of corrosive HCl patsnap.com | Driving the equilibrium to completion; potential for incomplete substitution atamanchemicals.com |

| Driving Force | Stoichiometric reaction | Removal of the more volatile alcohol byproduct atamanchemicals.com |

Organometallic Reagent-Mediated Synthesis (e.g., Grignard Reactions)

Organometallic reagents, such as Grignard reagents (R-MgX), are powerful tools in silicon chemistry, but they are primarily employed for the formation of silicon-carbon (Si-C) bonds, not the silicon-oxygen-carbon (Si-O-C) linkages found in tetraalkoxysilanes. The reaction of a silicon halide like SiCl₄ with a Grignard reagent typically yields an organosilane, where one or more chlorine atoms are replaced by organic groups directly bonded to the silicon atom. Therefore, this method is not a standard or direct pathway for the synthesis of tetraalkoxysilanes like this compound.

Direct Synthesis Routes from Silicon Precursors

The "Direct Synthesis" or "Direct Process" offers a more atom-economical route to alkoxysilanes by starting from elemental silicon. google.com This method involves the reaction of silicon metal with an alcohol at elevated temperatures, typically in the presence of a copper-based catalyst. google.comjst.go.jprsc.org For the production of this compound, silicon powder would be reacted with 2-(2-(2-butoxyethoxy)ethoxy)ethanol.

This gas-solid or slurry-phase reaction can achieve high silicon conversion and high selectivity for the desired tetraalkoxysilane under optimized conditions. google.comrsc.org The reaction temperature is a critical parameter, with studies showing successful synthesis at temperatures ranging from 100°C to over 300°C depending on the specific alcohol and reactor setup. rsc.orgresearchgate.net

Table 2: Typical Reaction Conditions for the Direct Synthesis of Tetraalkoxysilanes

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Silicon Source | Elemental Silicon Powder (metallic) | rsc.org |

| Alcohol | Methanol, Ethanol, Butanol, etc. | rsc.org |

| Catalyst | Copper compounds (e.g., CuCl, Cu₂O) | rsc.org |

| Temperature | 100 - 250 °C (in mechanochemical reactor) | rsc.org |

| Phase | Slurry-phase or Gas-solid reaction | google.comjst.go.jp |

| Selectivity | Can exceed 90% for tetraalkoxysilane | rsc.org |

More recently, methods for the direct conversion of silica (B1680970) (SiO₂), the most abundant silicon source, to tetraalkoxysilanes have been developed. nih.govrsc.orgnih.gov These processes often involve base-catalyzed depolymerization of the silica network in the presence of an alcohol, with dehydrating agents used to prevent the reverse reaction. nih.govrsc.org

Rational Design of Functionalized Silane (B1218182) Precursors and Derivatives

The versatility of silicon chemistry allows for the rational design of silane precursors with specific functionalities, enabling the creation of advanced materials with tailored properties.

Systematic Variation of Organic Substituents on Silicon

Organoalkoxysilanes are hybrid compounds that feature both a hydrolyzable inorganic alkoxysilane group and a stable organic functional group (R) attached to the silicon atom via a Si-C bond. mdpi.com The ability to systematically vary this organic substituent is fundamental to the design of functional materials. mdpi.com

By choosing different organic moieties, a vast array of functionalities can be introduced into a silica-based material. nih.govingentaconnect.com These can range from simple hydrocarbon chains to more complex groups containing vinyl, amine, or epoxy functionalities. nih.gov This functionalization is often achieved through methods like hydrosilylation, where a Si-H bond is added across a double bond, or by using pre-functionalized organic starting materials. mdpi.com These functionalized organoalkoxysilanes can then be incorporated into a silica network, often through co-condensation with a primary silica source like TEOS during a sol-gel process. mdpi.com

Table 3: Examples of Functionalized Organoalkoxysilane Precursors

| Precursor Name | Functional Group | Potential Application | Reference |

|---|---|---|---|

| Phenyltrimethoxysilane (PTMS) | Phenyl | Enhancing thermal stability, altering refractive index | nih.govingentaconnect.com |

| Methacryloxymethyltrimethoxysilane (MAMTMS) | Methacrylate (Vinyl) | Linker for polymer grafting, UV-curable coatings | nih.govingentaconnect.com |

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECETMS) | Epoxide | Covalent binding to surfaces, cross-linking in resins | nih.govingentaconnect.com |

Development of Bifunctional and Multifunctional Silane Architectures

Beyond monosilanes with a single functional group, significant research has focused on developing bifunctional and multifunctional silane architectures. A key example is the class of bridged organoalkoxysilanes, which have the general structure (R'O)₃Si-R-Si(OR')₃. mdpi.com In these molecules, a single organic group (R) bridges two silyl (B83357) units, allowing it to be incorporated into a silica network through two covalent linkages. mdpi.com This creates robust organic-inorganic hybrid materials where the organic functionality is an integral part of the framework.

The development of such precursors allows for the creation of materials with multiple, pre-designed capabilities. For instance, a silane can be designed to have one type of functional group for structural integration and a second, different functional group to provide specific chemical reactivity or to act as a linker for other molecules. researchgate.netresearchgate.net This bottom-up approach, building complex materials from carefully designed molecular building blocks, is central to the field of advanced hybrid materials. researchgate.net

Table 4: Table of Compound Names

| Compound Name |

|---|

| This compound |

| Silicon tetrachloride |

| 2-(2-(2-butoxyethoxy)ethoxy)ethanol |

| Tetraethoxysilane (TEOS) |

| Ethanol |

| Hydrogen chloride |

| Phenyltrimethoxysilane (PTMS) |

| Methacryloxymethyltrimethoxysilane (MAMTMS) |

| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (ECETMS) |

| N-(β-aminoethyl)-γ-aminopropylmethyldimethoxysilane (AEAPMDMS) |

| Silica (Silicon dioxide) |

Structural Elucidation and Spectroscopic Characterization of Tetrakis Butoxyethoxyethoxy Silane

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods are indispensable for determining the structure of molecules like Tetrakis(butoxyethoxyethoxy)silane. By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Elucidating Chemical Environments

NMR spectroscopy is a powerful tool for mapping the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is anticipated to be complex due to the repetitive ethoxy units and the terminal butyl group. The signals would correspond to the different types of protons in the molecule, with their chemical shifts influenced by the electronegativity of the adjacent oxygen and silicon atoms. Protons closer to the silicon center would likely appear at a lower field (higher ppm) than those in the terminal butyl group.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon environment within the butoxyethoxyethoxy chains. The carbon atoms directly bonded to oxygen (C-O) would resonate at a lower field compared to the aliphatic carbons of the butyl chain (C-C).

²⁹Si NMR: As silicon is the central atom, ²⁹Si NMR is particularly informative. For a tetra-alkoxy silane (B1218182) of this type, a single resonance is expected, confirming the presence of a single silicon environment. The chemical shift would be characteristic of a silicon atom bonded to four oxygen atoms, typically appearing in a well-defined region of the ²⁹Si NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Inferred Structural Fragment |

| ¹H | ~0.9 | Terminal -CH₃ (butyl group) |

| ¹H | ~1.3-1.6 | -CH₂-CH₂- (butyl group) |

| ¹H | ~3.4-3.8 | -O-CH₂-CH₂-O- and Si-O-CH₂- |

| ¹³C | ~14 | Terminal -CH₃ (butyl group) |

| ¹³C | ~19, ~32 | -CH₂-CH₂- (butyl group) |

| ¹³C | ~65-75 | -O-CH₂-CH₂-O- and Si-O-CH₂- |

| ²⁹Si | -80 to -105 | Si(OR)₄ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule. jkps.or.kr

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the Si-O and C-O ether linkages. The key expected bands include:

Si-O-C Stretch: A very strong and broad absorption band, typically around 1050-1150 cm⁻¹, is characteristic of the asymmetric stretching of the Si-O-C bond. jkps.or.kr

C-O-C Stretch: Strong bands corresponding to the ether linkages in the butoxyethoxyethoxy chains would also appear in a similar region, often overlapping with the Si-O stretch.

C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region would confirm the presence of aliphatic C-H bonds from the alkyl chains. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H and C-O stretches are visible, the Si-O symmetric stretch, which may be weaker in the IR spectrum, often gives a strong Raman signal. The high polarizability of silicon makes its vibrations particularly Raman-active. jkps.or.kr

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| Si-O-C Asymmetric Stretch | 1050 - 1150 | IR (Strong) |

| C-O-C Stretch | 1080 - 1150 | IR (Strong) |

| Si-O Symmetric Stretch | 750 - 850 | Raman (Strong) |

Electronic Spectroscopy (UV-Vis and Luminescence) for Optical Transitions

Electronic spectroscopy examines the transitions of electrons between molecular orbitals, providing information on the electronic structure and optical properties of a compound. semanticscholar.org

UV-Vis Spectroscopy: As a saturated alkoxysilane, this compound is not expected to have significant absorption in the visible or near-UV range. utl.pt The molecule lacks chromophores that absorb in this region. Any observed absorption would likely occur deep in the UV region (< 220 nm) and correspond to σ → σ* transitions within the molecule.

Luminescence Spectroscopy: In the absence of specific fluorophores or luminescent centers, this compound is not expected to be luminescent (fluorescent or phosphorescent). mdpi.comresearchgate.net The energy required to excite the molecule is high, and non-radiative decay pathways are highly probable for such a flexible, saturated structure.

X-ray Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic data provides crucial information on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly reported, the principles of crystallography allow for a detailed prediction of its solid-state characteristics. nih.gov

Determination of Molecular Geometry and Conformational States

An X-ray analysis would precisely define the molecule's geometry. nih.gov

Silicon Center: The silicon atom would be at the center of a tetrahedron, with oxygen atoms at the vertices. The O-Si-O bond angles would be expected to be close to the ideal tetrahedral angle of 109.5°, though minor distortions may occur due to the steric bulk of the four long chains. nih.gov

Chain Conformation: The butoxyethoxyethoxy chains are highly flexible. In the crystalline state, they would adopt a specific, low-energy conformation. The dihedral angles along the C-C and C-O bonds would be fixed, revealing the precise spatial arrangement of these long chains. It is likely that multiple conformations could exist, potentially leading to polymorphism. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules pack into a crystal lattice is governed by intermolecular forces. mdpi.com For this compound, the packing would be dictated by weak van der Waals forces and potential C-H···O hydrogen bonds. mdpi.comresearchgate.net The long, flexible alkyl ether chains would likely interdigitate, leading to a densely packed structure. The absence of strong hydrogen bond donors means that the crystal packing would primarily be driven by optimizing the dispersion forces between the chains to achieve maximum stability. Studies on similar flexible siloxane molecules show that the shape and size of the molecule play a critical role in their crystal arrangement. researchgate.net The low basicity of the siloxane oxygen might reduce its role as a strong hydrogen bond acceptor. acs.orgnih.gov

Mass Spectrometric Techniques for Molecular Fragmentation and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the case of this compound, mass spectrometry provides critical insights into its molecular fragmentation patterns and is an essential tool for assessing its purity.

Electron ionization (EI) is a commonly employed "hard" ionization technique that results in extensive fragmentation of the analyte molecule. wikipedia.org This fragmentation is highly reproducible and creates a unique mass spectrum that can be used as a "fingerprint" for the compound. While this extensive fragmentation can be beneficial for structural elucidation, it often leads to the absence or very low abundance of the molecular ion peak, especially for larger molecules like this compound. azom.com Softer ionization techniques, such as chemical ionization (CI), can be used to generate a more abundant molecular ion or protonated molecule, which helps to confirm the molecular weight. azom.com

Molecular Fragmentation of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the presence of multiple ether linkages and the central silicon atom. The general principles of fragmentation for ethers and organosilicon compounds can be applied to predict the major fragmentation pathways. libretexts.orgacs.org

Key expected fragmentation processes include:

Alpha-cleavage: This is a dominant fragmentation pathway for ethers, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the formation of various oxonium ions.

Cleavage of the Si-O bond: The bond between silicon and the butoxyethoxyethoxy substituent is susceptible to cleavage, leading to the loss of one or more of these large side chains.

Cleavage within the polyether chain: Fragmentation can occur at any of the C-O or C-C bonds within the butoxyethoxyethoxy chain, leading to a series of characteristic ions separated by the mass of the repeating ethoxy unit (44 amu).

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are common in compounds with carbonyl groups, but can also occur in ethers, leading to the formation of stable radical cations and neutral losses. zendy.io

A hypothetical fragmentation pattern for this compound is presented in the table below. The relative abundance of these fragments would depend on their stability.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 669 | [M - C4H9O]+ | Loss of a butoxy radical |

| 505 | [M - C8H17O3]+ | Loss of a butoxyethoxyethoxy radical |

| 461 | [Si(OC2H4OC2H4OC4H9)3]+ | Loss of one butoxyethoxyethoxy ligand |

| 319 | [O(C2H4O)2C4H9]+ | Alpha-cleavage within the ether chain |

| 161 | [C8H17O3]+ | Butoxyethoxyethoxy cation |

| 117 | [C6H13O2]+ | Fragmentation of the ether chain |

| 73 | [Si(OH)3]+ or [(CH3)3Si]+ | Rearrangement and cleavage (if impurities are present) |

| 57 | [C4H9]+ | Butyl cation |

Purity Assessment

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an effective method for assessing the purity of this compound. rsc.orgpsu.edu This technique can separate impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification.

Potential impurities in this compound could include:

Starting materials: Unreacted 2-(2-butoxyethoxy)ethanol (B94605) or silicon tetrachloride.

Partially substituted silanes: Molecules where not all four positions on the silicon atom have been substituted with the butoxyethoxyethoxy group.

Siloxanes: These can form due to the presence of moisture during synthesis or storage and are common contaminants in silylating reagents. oup.com Their presence can be identified by characteristic repeating units in the mass spectrum.

Homologues: Compounds with a different number of ethoxy groups in the side chains.

The presence of these impurities would be indicated by additional peaks in the total ion chromatogram and their corresponding mass spectra would aid in their identification. By comparing the integrated area of the impurity peaks to that of the main compound, a semi-quantitative assessment of the purity can be achieved.

Theoretical and Computational Chemistry Studies of Tetrakis Butoxyethoxyethoxy Silane

Quantum Chemical Approaches for Electronic Structure and Reactivity Modeling

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of Tetrakis(butoxyethoxyethoxy)silane. These approaches, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's electron distribution and how it influences its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the properties of molecules like this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. By finding the minimum energy conformation, researchers can gain insights into the molecule's shape and the spatial arrangement of its flexible butoxyethoxyethoxy chains.

Table 1: Illustrative DFT-Calculated Energetic Properties of a Model Tetraalkoxysilane

| Property | Value |

| Heat of Formation (kJ/mol) | -1250 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.7 |

Note: The data in this table is illustrative for a generic tetraalkoxysilane and not specific to this compound. It serves to demonstrate the type of information obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even greater accuracy in electronic structure analysis, researchers can turn to ab initio methods. These methods are based on first principles of quantum mechanics without the use of empirical parameters, making them computationally more intensive than DFT. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality data on the electronic structure of this compound.

These methods are particularly useful for refining the understanding of subtle electronic effects, such as intramolecular hydrogen bonding and the precise nature of the silicon-oxygen bonds. While computationally demanding for a molecule of this size, ab initio calculations can validate the results from less expensive DFT methods and provide a more profound understanding of the molecule's electronic landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to explore the conformational landscape of this compound.

By simulating the molecule's motion, it is possible to understand how the flexible butoxyethoxyethoxy chains fold and interact with each other and with their environment. This is particularly important for understanding the physical properties of the bulk material, such as its viscosity and how it forms films on surfaces. MD simulations can reveal the preferred conformations of the molecule in different solvents or at different temperatures, providing a link between its molecular structure and its macroscopic properties.

Table 2: Illustrative Conformational Analysis from MD Simulations

| Dihedral Angle | Most Probable Value (degrees) |

| Si-O-C-C | 175 |

| O-C-C-O | 65 |

| C-O-C-C | 180 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations regarding the conformational preferences of the flexible side chains.

Predictive Modeling of Chemical Mechanisms and Reaction Pathways

Computational chemistry is also a powerful tool for predicting the chemical reactions that this compound may undergo. By modeling potential reaction pathways, researchers can identify the most likely mechanisms for processes such as hydrolysis and condensation, which are fundamental to the formation of silica-based materials from this precursor.

These predictive models can calculate the activation energies for different reaction steps, providing insight into the reaction kinetics. For example, the hydrolysis of the Si-O-C bonds is a crucial first step in the sol-gel process. Computational modeling can elucidate the role of catalysts, such as acids or bases, in lowering the activation energy for this reaction. This understanding is vital for controlling the curing process of inks and coatings that utilize this compound. The insights gained from these models can guide the design of more efficient and selective chemical processes.

Hydrolysis and Condensation Mechanisms of Tetrakis Butoxyethoxyethoxy Silane in Sol Gel Processes

Fundamental Mechanistic Aspects of Alkoxysilane Hydrolysis and Condensation

The sol-gel process for Tetrakis(butoxyethoxyethoxy)silane, like other alkoxysilanes, proceeds through two primary reactions: hydrolysis and condensation unm.edu. Hydrolysis involves the replacement of the butoxyethoxyethoxy (-OR) groups with hydroxyl (-OH) groups, initiated by the nucleophilic attack of water on the silicon atom. This is followed by condensation, where siloxane bridges (Si-O-Si) are formed through reactions between silanol (B1196071) (Si-OH) groups or between a silanol group and an alkoxy group, releasing water or alcohol, respectively nih.govresearchgate.net.

Both reactions are typically bimolecular nucleophilic displacement (SN2) reactions at the silicon center unm.edunih.gov. The mechanism, however, is significantly influenced by the steric bulk of the butoxyethoxyethoxy substituents. These large, flexible chains create considerable steric crowding around the central silicon atom, which hinders the approach of the nucleophile (water or a silanol group) tandfonline.comresearchgate.net. Consequently, the rates of both hydrolysis and condensation are substantially slower compared to smaller, more common precursors like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS) researchgate.netgelest.com.

The reaction proceeds through a pentacoordinate transition state or intermediate nih.govtandfonline.com. The stability of this intermediate is influenced by both steric and electronic factors. For this compound, steric effects are expected to be the dominant factor controlling the reaction kinetics unm.edu. The electron-donating nature of the alkoxy groups makes the silicon atom less electrophilic, but this effect is secondary to the physical barrier presented by the bulky substituents unm.edutandfonline.com.

Kinetic Studies of Siloxane Network Formation and Gelation Phenomena

The formation of the gel network occurs when the condensation reactions have proceeded to a point where a single, macroscopic molecule spans the entire volume of the sol—this is known as the gel point osti.gov. The time required to reach this point, or gelation time, is expected to be considerably long for this compound due to the slow kinetics of the condensation steps nih.govosti.gov. The bulky, flexible side chains can physically prevent the close approach of reactive silanol and alkoxy groups on growing oligomers, thereby slowing the cross-linking process that is essential for gelation mdpi.com.

Furthermore, the structure of the resulting network is impacted by these kinetic factors. The slow condensation rate may favor the formation of more linear or loosely branched polymeric structures in the early stages, as opposed to the compact, highly cross-linked clusters that can form with smaller precursors unm.edu. This ultimately influences the porosity, density, and mechanical properties of the final gel. Phase separation of oligomeric species can also occur, particularly if the growing polymers become insoluble in the reaction medium before a monolithic gel can form osti.gov.

Influence of Reaction Parameters on Sol-Gel Chemistry and Material Morphology

The evolution of the sol into a gel and the final properties of the material are highly dependent on several key reaction parameters. For this compound, these parameters can be manipulated to control the slow reaction kinetics and influence the morphology of the resulting network.

Catalytic Effects (Acid/Base) on Reaction Rates and Pathway Selectivity

Catalysts are essential to achieve practical reaction rates in alkoxysilane sol-gel processes nih.gov. The choice of an acid or base catalyst fundamentally alters the reaction mechanism and rates, thereby influencing the structure of the resulting gel unm.edusci-hub.se.

Under acidic conditions , an alkoxy oxygen is rapidly protonated, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water unm.edunih.gov. Acid catalysis generally accelerates the hydrolysis reaction more than the condensation reaction acs.org. This leads to the rapid formation of silanol-rich species. Because condensation reactions involving these protonated silanols tend to occur at the ends of growing oligomers, acid catalysis typically promotes the formation of less-branched, more linear or chain-like polymers unm.edu.

Under basic conditions , the hydroxide ion (OH⁻) acts as a strong nucleophile, directly attacking the silicon atom unm.edu. Simultaneously, the catalyst deprotonates silanol groups to form highly reactive silanolate anions (Si-O⁻), which readily attack other silicon centers nih.gov. This pathway generally favors condensation over hydrolysis and promotes reaction at the most sterically hindered silicon atoms within an oligomer, leading to the formation of highly branched, compact, and particulate structures unm.edusci-hub.se. For this compound, the severe steric hindrance would make the direct nucleophilic attack under basic conditions particularly slow tandfonline.com.

| Catalyst Type | Primary Effect on Hydrolysis Rate | Primary Effect on Condensation Rate | Expected Polymer Structure for Bulky Silanes |

| Acid | Strong acceleration | Moderate acceleration | Less-branched, more linear chains |

| Base | Moderate acceleration | Strong acceleration | Highly-branched, compact clusters |

This table presents expected qualitative trends for sterically hindered alkoxysilanes like this compound based on established sol-gel principles.

Solvent System Impact on Sol-Gel Transition and Gelation Time

The solvent plays a crucial role in the sol-gel process, primarily by ensuring the miscibility of the relatively nonpolar alkoxysilane precursor and the polar water reactant nih.govnih.gov. Alcohols, such as ethanol (B145695), are commonly used as co-solvents. The properties of the solvent, including its polarity and ability to form hydrogen bonds, can influence reaction rates and, consequently, the gelation time dntb.gov.uanih.govresearchgate.net.

A solvent's polarity can affect the stability of charged transition states or intermediates formed during catalyzed reactions dntb.gov.uanih.gov. For this compound, which has long, ether-containing side chains, solubility in a given water/alcohol mixture will be a key factor. A poor solvent system can lead to premature precipitation or phase separation of the growing polysiloxane oligomers, preventing the formation of a continuous gel network osti.gov. The rate of reaction, and thus the gelation time, is observed to decrease in solvents that hinder the interaction of reactants researchgate.netresearchgate.net.

| Solvent Property | Influence on Reactant Solubility | Effect on Gelation Time | Potential Issues |

| High Polarity (Protic) | Generally good for water, may be poor for silane (B1218182) | Can vary based on stabilization of intermediates | Potential for silane immiscibility |

| Low Polarity (Aprotic) | Good for silane, poor for water | Generally increases | Phase separation |

| Common Alcohol (e.g., Ethanol) | Acts as a homogenizer | Serves as a baseline | Can participate in reverse reactions (esterification) |

This table outlines the generalized impact of the solvent system on the sol-gel process of large alkoxysilanes.

Molar Ratios of Reactants and Their Role in Network Cross-linking Density

The molar ratios of the reactants, particularly the water-to-silane ratio (r), are critical parameters that directly control the extent of hydrolysis and the final structure of the siloxane network nih.gov. For the complete hydrolysis of a tetra-alkoxysilane like this compound, a stoichiometric ratio of r = 2 is theoretically required.

Low Water Ratio (r < 2): When water is the limiting reagent, hydrolysis is incomplete. This leaves a significant number of unreacted butoxyethoxyethoxy groups on the polysiloxane backbone. The resulting network has a lower cross-linking density, is more flexible, and exhibits more organic character nih.gov.

High Water Ratio (r > 2): Using an excess of water drives the hydrolysis reaction closer to completion, leading to a higher concentration of reactive silanol groups. This promotes more extensive condensation, resulting in a network with a higher cross-linking density, greater rigidity, and a structure that more closely resembles pure silica (B1680970) nih.govresearchgate.net.

The concentration of the silane precursor in the solvent also plays a role. Higher precursor concentrations can increase the frequency of molecular collisions, potentially leading to faster gelation researchgate.net. However, for sterically bulky precursors, high concentrations may also increase the likelihood of intermolecular interactions that lead to phase separation rather than the formation of a uniform gel osti.gov. Due to the inherent steric constraints of the butoxyethoxyethoxy groups, the maximum achievable cross-linking density will be lower than that of smaller precursors like TEOS, as the bulky groups prevent the formation of a dense, fully condensed network mdpi.com.

| Water-to-Silane Ratio (r) | Extent of Hydrolysis | Resulting Network Structure | Cross-linking Density |

| Low (r < 2) | Incomplete | More linear, flexible, organic-rich | Low |

| High (r > 2) | More complete | More branched, rigid, inorganic-rich | High |

This table summarizes the expected influence of the water-to-silane molar ratio on the final gel properties.

Advanced Applications of Tetrakis Butoxyethoxyethoxy Silane in Materials Science

Development of Hybrid Organic-Inorganic Materials and Composites

The molecular structure of Tetrakis(butoxyethoxyethoxy)silane makes it an effective precursor for creating hybrid materials that merge the properties of organic polymers with the durability of inorganic glasses.

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic or glass materials from chemical precursors at low temperatures. nih.gov In this process, silane (B1218182) precursors like this compound undergo hydrolysis and polycondensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, this sol evolves into a "gel," an interconnected, rigid network.

When used in sol-gel formulations, this compound serves as a network-former. The hydrolysis of its alkoxy groups creates reactive silanol (B1196071) (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) bridges, the backbone of the resulting inorganic network. nih.govprinceton.edu One of the key functionalities derived from using this compound is the modification of surface properties. The long butoxyethoxyethoxy chains, being organic and nonpolar in nature, tend to orient towards the surface of the coating, which can impart significant hydrophobicity. chemicalbook.comchemdad.com This is particularly useful for creating water-repellent surfaces on various substrates.

Research into related organoalkoxysilanes has demonstrated that their incorporation alongside more traditional precursors like tetraethoxysilane (TEOS) allows for the creation of coatings with tailored mechanical properties, such as improved hardness and resistance to cracking. kyoto-u.ac.jp The organic side chains introduce flexibility into the rigid silica (B1680970) network, mitigating the brittleness often associated with purely inorganic sol-gel coatings. princeton.edu By adjusting the concentration of this compound in the precursor solution, the final properties of the coating, such as contact angle, hardness, and film thickness, can be precisely controlled.

The sol-gel method is widely employed to synthesize porous silica materials, which are of great interest for applications in catalysis, separation, and sensing due to their high surface area. This is typically achieved by using a sacrificial template (e.g., a surfactant or block copolymer) around which the silica network forms. After the gel is formed, the template is removed, leaving behind a porous structure.

While various silane precursors are used for this purpose, the specific application of this compound in the direct synthesis of porous silica frameworks and defined nanostructures is not extensively documented in scientific literature. Its large and flexible alkoxy groups may present steric challenges for the formation of highly ordered mesoporous structures compared to smaller, more conventional precursors like TEOS. However, its role as a surface-modifying agent within a pre-formed porous silica structure is a potential application, where it could be used to functionalize the internal pore surfaces to control properties like hydrophobicity and surface reactivity.

Role in Polymerization and Cross-linking Systems

This compound plays a crucial role as an additive in polymer systems, particularly in formulations that cure at ambient conditions.

A primary application of this compound is as a cross-linking agent, particularly for room-temperature-vulcanizing (RTV) silicone sealants. chemicalbook.comchemdad.com RTV silicones are typically based on hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS) polymers. In a one-part RTV system, these polymers are mixed with a moisture-sensitive cross-linker like this compound.

The curing process begins when the formulation is exposed to atmospheric moisture. The silane's butoxyethoxyethoxy groups hydrolyze to form silanol groups. These newly formed, reactive silanols then condense with the hydroxyl groups at the ends of the HPDMS polymer chains, releasing alcohol as a byproduct. As each silane molecule has four reactive sites, it can react with multiple polymer chains, creating a three-dimensional, cross-linked network from the initially liquid polymer.

The incorporation of this compound as a cross-linker has a profound influence on the final properties and integrity of the material. The formation of a robust covalent Si-O-Si network transforms the liquid polymer into a solid, elastic rubber. nih.gov The density of this cross-linked network is a critical factor determining the mechanical properties of the final product.

A higher concentration of the cross-linker generally leads to a more densely cross-linked network, resulting in a harder, more rigid material with a higher tensile strength. Conversely, a lower concentration results in a softer, more flexible material. The long, flexible nature of the butoxyethoxyethoxy side chains on this specific silane can also influence the final properties, potentially improving flexibility and low-temperature performance compared to cross-linkers with shorter, more rigid side chains. The uniform distribution of the cross-linker within the polymer matrix is essential for creating a homogenous network, which is critical for achieving consistent and reliable material integrity without weak points.

The table below provides an illustrative example of how a silane cross-linker can influence the mechanical properties of a silicone polymer.

| Property | Uncured Polymer | Polymer with Silane Cross-linker |

| State | Liquid | Solid Elastomer |

| Tensile Strength | N/A | Increased |

| Hardness (Shore A) | N/A | Increased |

| Elongation at Break | N/A | Decreased |

This table is an illustrative representation based on principles described in references

Advanced Deposition Techniques Utilizing this compound

Advanced deposition techniques are used to create high-performance thin films for applications ranging from microelectronics to optics. Methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) rely on volatile chemical precursors that can be transported in the gas phase to a substrate surface.

In a typical CVD process, a volatile precursor is introduced into a reaction chamber where it thermally decomposes on a heated substrate to form a thin film. ALD is a more refined process where the substrate is exposed to sequential, self-limiting pulses of different precursors to build a film one atomic layer at a time. nih.gov A key requirement for any precursor used in these techniques is sufficient volatility to allow for efficient transport to the substrate.

While many different silanes are used as precursors in CVD and ALD, literature specifically detailing the use of this compound for these methods is scarce. Its high molecular weight and correspondingly high boiling point (205°C at reduced pressure) and low vapor pressure suggest it has limited volatility, making it an unlikely candidate for conventional vapor deposition processes. chemicalbook.comchemdad.com For comparison, other silane precursors used for CVD or ALD, such as tetrakis(diethylamino)silane (B98692) or neopentasilane, are significantly more volatile.

The table below compares common deposition techniques used for silane precursors.

| Technique | Precursor Phase | Typical Temperature | Key Advantage |

| Sol-Gel Spin Coating | Liquid | Low (Room Temp - 150°C) | Simple, low-cost |

| Chemical Vapor Deposition (CVD) | Gas | High (300 - 900°C) | Fast deposition, high quality |

| Atomic Layer Deposition (ALD) | Gas | Moderate (100 - 400°C) | Ultimate thickness control |

This table is a general comparison based on principles described in references

Emerging Research Frontiers and Future Perspectives for Tetrakis Butoxyethoxyethoxy Silane Chemistry

Exploration of Novel Reaction Pathways and Functionalization Strategies

The functionalization of silanes is a cornerstone of materials science, enabling the tailoring of surface properties and the creation of hybrid organic-inorganic materials. manchester.ac.uk For Tetrakis(butoxyethoxyethoxy)silane, future research is likely to focus on leveraging its distinct structure to develop novel materials and functionalization strategies.

The classical reaction pathway for alkoxysilanes involves hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation to create a siloxane (Si-O-Si) network. ethz.ch In the case of this compound, the bulky nature of the butoxyethoxyethoxy groups is expected to influence the rates of these reactions. Compared to smaller alkoxysilanes, the steric hindrance may lead to a more controlled and potentially slower hydrolysis and condensation process. This could be advantageous in applications where precise control over the sol-gel process is critical. taylorfrancis.com

Future research will likely explore functionalization through several avenues:

Co-condensation with other silanes: By reacting this compound with other functional silanes (e.g., those containing amino, epoxy, or vinyl groups), it is possible to create hybrid materials with a combination of properties. mdpi.com The long ether chains of this compound could act as flexible spacers within a more rigid siloxane network, imparting unique mechanical properties.

Surface Grafting: The reaction of this compound with hydroxylated surfaces (like glass, metal oxides, or even cellulose) can be used to impart hydrophobicity and alter the surface energy. acs.orgmdpi.com The long, flexible chains would create a robust, low-friction surface.

Novel Catalysis: Exploration of non-traditional catalysts, beyond simple acid or base catalysis, could open up new reaction pathways. For instance, enzyme-catalyzed hydrolysis or the use of ionic liquids could offer milder reaction conditions and greater selectivity.

A comparative look at the hydrolysis rates of different alkoxysilanes suggests that the steric bulk of the alkoxy group plays a significant role.

| Alkoxy Group | Relative Hydrolysis Rate | Byproduct |

| Methoxy (B1213986) | Fastest | Methanol |

| Ethoxy | Fast | Ethanol (B145695) |

| Butoxyethoxyethoxy | Expected to be Slow | Butoxyethoxyethanol |

This table is illustrative and based on general principles of silane (B1218182) hydrolysis; specific kinetic data for this compound is not currently available in the public domain. gelest.combrb-international.com

Advanced In-Situ Characterization Techniques for Mechanistic Understanding

A deep understanding of the hydrolysis and condensation mechanisms of this compound is crucial for controlling the properties of the resulting materials. Advanced in-situ characterization techniques are powerful tools for monitoring these reactions in real-time.

In-situ spectroscopic techniques can provide detailed information about the chemical and structural changes occurring during the sol-gel process:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR can be used to track the disappearance of the alkoxy groups and the appearance of silanol (B1196071) intermediates and siloxane bridges. nih.govelsevierpure.com For this compound, 29Si NMR would be particularly valuable for quantifying the different silicon environments (unreacted, partially hydrolyzed, fully condensed).

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in the molecular structure. nih.govresearchgate.net They can be used to monitor the hydrolysis of the Si-O-C bonds and the formation of Si-O-Si networks in real-time, even in aqueous environments. nih.gov Recent studies have demonstrated the use of in-situ Raman spectroscopy to follow the sol-gel reaction of TEOS in levitated droplets, a technique that could be applied to this compound to study its reaction kinetics in fine detail. acs.orgnih.gov

The following table outlines the potential application of these techniques to study the sol-gel process of this compound.

| Technique | Information Gained | Potential Insights for this compound |

| 29Si NMR | Quantitative analysis of Si-O-R, Si-OH, and Si-O-Si species. | Determine the step-wise hydrolysis and condensation rates, revealing the influence of the bulky side chains. nih.gov |

| In-situ Raman | Real-time monitoring of vibrational modes of reactants, intermediates, and products. | Track the kinetics of hydrolysis and condensation under different catalytic conditions. nih.govnih.gov |

| In-situ IR | Similar to Raman, provides information on functional group transformations. | Complementary data to Raman, particularly for identifying hydrogen bonding interactions. |

Computational Materials Design and High-Throughput Screening for Silane-Based Systems

Computational modeling and high-throughput screening are becoming indispensable tools in materials science for accelerating the discovery and optimization of new materials. These approaches can be particularly valuable for complex systems like those based on this compound.

Computational materials design can provide insights into the structure-property relationships of materials derived from this silane. For example:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the this compound molecule and its reaction intermediates. nih.gov This can help in understanding the hydrolysis mechanism at a fundamental level.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of this compound molecules on surfaces or in solution, providing insights into the formation of coatings and the morphology of the resulting materials.

High-throughput screening (HTS) can be employed to rapidly explore the vast parameter space of sol-gel reactions involving this compound. nih.gov By systematically varying parameters such as catalyst type, concentration, water-to-silane ratio, and co-reactants, HTS can identify optimal conditions for achieving desired material properties. For instance, an HTS approach could be used to screen for formulations that yield superhydrophobic coatings or materials with specific mechanical flexibility.

The integration of computational design and HTS offers a powerful workflow for the rational design of new silane-based systems.

| Approach | Application to this compound | Expected Outcome |

| DFT Calculations | Modeling the hydrolysis of the Si-O-C bond. | Understanding the reaction energetics and the role of steric hindrance. nih.gov |

| MD Simulations | Simulating the formation of a self-assembled monolayer on a silica (B1680970) surface. | Predicting the packing density and orientation of the butoxyethoxyethoxy chains. |

| High-Throughput Screening | Screening different catalysts and co-reactants for the sol-gel process. | Rapidly identifying formulations with optimized properties, such as coating durability or flexibility. nih.gov |

While the specific application of these advanced research frontiers to this compound is still in its infancy, the foundational knowledge from the broader field of silane chemistry provides a clear roadmap for future investigations. The unique structural features of this compound suggest that it holds significant promise for the development of novel materials with tailored properties.

Q & A

Q. What are the recommended synthesis routes for Tetrakis(butoxyethoxyethoxy)silane, and what purity validation methods are required?

Methodological Answer: this compound can be synthesized via alkoxylation reactions using silicon tetrachloride and 2-(2-butoxyethoxy)ethanol. The reaction typically requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis purification involves fractional distillation under reduced pressure (1–5 mmHg) to isolate the product, followed by characterization via NMR (¹H, ¹³C, and ²⁹Si) to confirm the absence of residual chlorosilanes. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity validation, with a target purity of ≥98% for research applications. Structural confirmation should include FT-IR to verify Si-O-C bonding at ~1,080 cm⁻¹ and elemental analysis for C, H, and Si content .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H and ¹³C NMR : Resolve butoxyethoxyethoxy chain conformations and confirm substitution patterns. For example, ¹H NMR should show methylene (-CH₂-) protons in the butoxy groups at δ 1.2–1.6 ppm and ether oxygen-linked protons at δ 3.5–3.8 ppm.

- ²⁹Si NMR : Critical for identifying the silicon center environment; a single peak near δ -80 ppm confirms tetrahedral coordination.

- FT-IR : Detect Si-O-C stretching vibrations (1,000–1,100 cm⁻¹) and C-O-C ether linkages (~1,100–1,250 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 545.4 (C₃₂H₆₈O₄Si). Cross-referencing with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in amber glass containers to prevent moisture absorption and photodegradation. Prior to use, degas the compound via freeze-pump-thaw cycles to eliminate dissolved oxygen, which can catalyze siloxane bond formation. For long-term storage, add stabilizers like BHT (0.01–0.1 wt%) to inhibit radical-mediated decomposition. Always conduct a Karl Fischer titration to verify moisture content (<50 ppm) before experimental use .

Advanced Research Questions

Q. How can researchers optimize plasma-enhanced chemical vapor deposition (PECVD) parameters when using this compound as a precursor for low-κ dielectric films?

Methodological Answer: Key parameters include:

- Plasma power : 50–150 W to balance film density and carbon retention. Higher power increases crosslinking but may fragment butoxyethoxyethoxy groups, raising the dielectric constant.

- Substrate temperature : 200–300°C to promote Si-O network formation while minimizing organic residue.

- Precursor-to-oxidizer ratio : Use O₂ or N₂O as co-reactants at 10–20 vol% to enhance SiO₂-like bonding.

Characterize films via spectroscopic ellipsometry (thickness/κ), XPS (C/Si ratio), and nanoindentation (hardness >2 GPa). Compare with tetrakis(trimethylsilyloxy)silane-derived films to assess the impact of alkoxy chain length on dielectric properties .

Q. What strategies resolve discrepancies between computational predictions and experimental observations in the thermal stability of this compound?

Methodological Answer: Discrepancies often arise from incomplete forcefield parameterization for alkoxy chains in molecular dynamics (MD) simulations. To address this:

- Refine computational models : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for Si-O and C-O bonds.

- Experimental validation : Conduct thermogravimetric analysis (TGA) under N₂ at 10°C/min. The decomposition onset temperature should align with simulated BDE thresholds (e.g., Si-O BDE ~450 kJ/mol).

If deviations persist, consider residual catalyst effects (e.g., trace HCl) or inhomogeneous heating in experimental setups. Cross-validate with in situ FT-IR to monitor degradation intermediates .

Q. How do steric effects influence the reactivity of this compound in organometallic reactions?

Methodological Answer: The bulky butoxyethoxyethoxy groups hinder nucleophilic attack at the silicon center. For example, in reactions with Grignard reagents (e.g., RMgX):

- Steric shielding : Use bulky organometallics (e.g., t-BuLi) to selectively functionalize one alkoxy group while avoiding over-substitution.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent accessibility compared to non-polar media.

Monitor reaction progress via ²⁹Si NMR; a shift from δ -80 ppm (tetrahedral Si) to δ -10 ppm (trigonal bipyramidal intermediate) indicates successful substitution. Compare with less hindered analogs like tetramethylsilane to quantify steric hindrance impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.